molecular formula C22H20FN3O4S2 B2386711 N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 851782-17-7

N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Katalognummer B2386711
CAS-Nummer: 851782-17-7
Molekulargewicht: 473.54
InChI-Schlüssel: AAQDEESQOKBIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves a two-step reaction . Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated experimentally and theoretically . The geometrical parameters are in agreement with XRD data .


Chemical Reactions Analysis

The synthesis of similar compounds involves a ring cleavage methodology reaction . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the density is 1.4±0.1 g/cm³, the boiling point is 281.5±42.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.6 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Addition and Synthesis of Contiguous Quaternary Stereocenters

Research has demonstrated the use of N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide in the catalytic asymmetric addition to cyclic N-acyl-iminium. This process enables the metal-free expeditious access to sulfone and fluorine incorporating contiguous all-substituted quaternary stereocenters ingrained in biorelevant isoindolinones with excellent stereoselectivities (Bhosale et al., 2022).

Vinyl Fluorides Synthesis

Another study highlights a novel route to vinyl fluorides through the carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, generated in situ from fluoromethyl phenyl sulfone. This method provides a two-step route to vinyl fluorides, showcasing the compound's utility in synthetic organic chemistry (Mccarthy et al., 1990).

Molecular Conformations and Hydrogen Bonding

A structural study on closely related tetrahydro-1H-pyrazolo derivatives, including N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, explored their molecular conformations and hydrogen bonding. This research contributes to the understanding of molecular structures and their implications in materials science and pharmacology (Sagar et al., 2017).

COX-2 Inhibition for Therapeutic Applications

A study examining the effect of methanesulfonamide group on COX-2 inhibitory activity of 1,5-diarylpyrazole revealed that when the methanesulfonamide group is positioned at the C-5 phenyl ring, it affords potent and selective inhibitors of COX-2. This research opens avenues for the development of novel therapeutic agents (Singh et al., 2004).

Enantioselective Allylic Alkylation

The compound has also been used in iridium-catalyzed regio- and enantioselective allylic alkylation processes, producing enantiopure fluorobis(phenylsulfonyl)methylated compounds. This method showcases its application in the synthesis of optically active compounds with potential pharmaceutical relevance (Liu et al., 2009).

HMG-CoA Reductase Inhibitors Synthesis

In the domain of medicinal chemistry, the synthesis of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates as novel HMG-CoA reductase inhibitors showcases the compound's application in developing cholesterol-lowering agents (Watanabe et al., 1997).

Eigenschaften

IUPAC Name

N-[3-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4S2/c1-31(27,28)25-19-7-5-6-17(14-19)21-15-22(16-10-12-18(23)13-11-16)26(24-21)32(29,30)20-8-3-2-4-9-20/h2-14,22,25H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQDEESQOKBIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(4-fluorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.